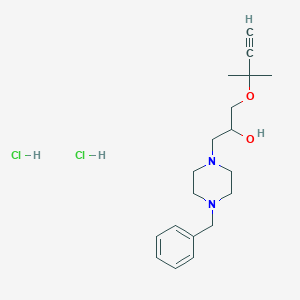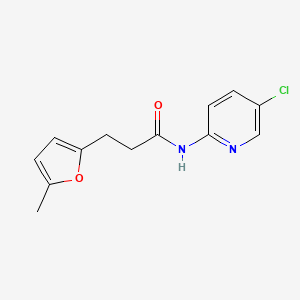![molecular formula C12H15ClN2O B6129969 (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride](/img/structure/B6129969.png)
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride typically involves the reaction of 3,3-dimethyl-4H-isoquinoline with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or copper may also be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the hydroxylamine group.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
4-Bromoisoquinoline: A halogenated derivative with distinct chemical properties.
Uniqueness
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Eigenschaften
IUPAC Name |
(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-12(2)7-9-5-3-4-6-10(9)11(14-12)8-13-15;/h3-6,8,15H,7H2,1-2H3;1H/b13-8-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPZXMMOYAMZMS-MGAWDJABSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)C=NO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2C(=N1)/C=N\O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6129888.png)


![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(4-fluorophenyl)propanamide](/img/structure/B6129913.png)



![(cyclopropylmethyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6129959.png)
![2-{4-amino-6-[(E)-2-(4-chlorophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6129967.png)
![N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6129972.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6129973.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B6129976.png)
![1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6129977.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6129992.png)
